2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

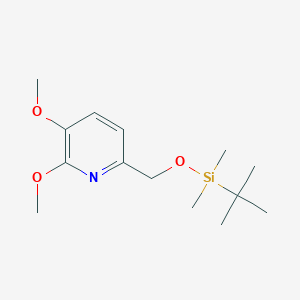

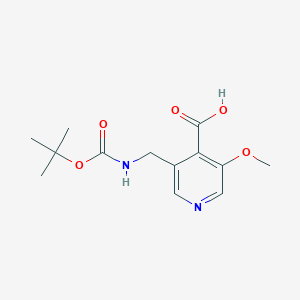

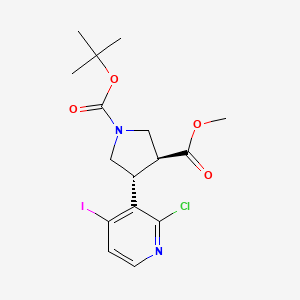

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is an organic compound with the CAS Number: 65645-67-2 . It has a molecular weight of 314.79 . The IUPAC name for this compound is 2-amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is 1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the atoms and the types of bonds between them.Physical And Chemical Properties Analysis

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 314.79 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

This compound has potential applications in the development of new antimicrobial agents. The sulfonamide group is known to inhibit bacterial growth by interfering with essential enzyme activities within the bacterial cells . Research indicates that sulfonamides can replace para-aminobenzoic acid (PABA) in the enzyme dihydropteroate synthetase, which is crucial for folate production in bacteria, thereby inhibiting bacterial DNA synthesis and cell division .

Cancer Research

In cancer research, sulfonamides have been studied for their ability to inhibit carbonic anhydrase, an enzyme that is overexpressed in several types of cancer cells. By targeting this enzyme, researchers aim to disrupt the pH regulation in tumor cells, potentially leading to novel cancer therapies .

Material Science

The compound’s molecular structure suggests potential applications in material science, particularly in the synthesis of organic semiconductors or as a precursor for advanced polymer materials. Its aromatic rings and sulfonamide group could contribute to the thermal stability and electronic properties of materials .

Drug Design and Discovery

As a building block in drug design, this compound could be used to synthesize a wide range of pharmacologically active molecules. Its structural features make it a versatile precursor for creating derivatives with enhanced biological activity .

Analytical Chemistry

In analytical chemistry, derivatives of this compound could serve as reagents or standards in the quantification and identification of various substances. Its strong UV absorption properties might be utilized in spectrophotometric analysis .

Environmental Science

Research into the environmental fate of sulfonamides, including this compound, is crucial. It can help in understanding the biodegradation pathways and the potential impact of pharmaceutical residues on ecosystems .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-amino-N-(4-methoxyphenyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S.ClH/c1-18-11-8-6-10(7-9-11)15-19(16,17)13-5-3-2-4-12(13)14;/h2-9,15H,14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCUGCAOQWXNGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-(4-methoxyphenyl)benzene-1-sulfonamide hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine dihydrochloride](/img/structure/B1372177.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/structure/B1372179.png)